1,2-Bis(anthracen-9-yl)benzene 1,2-Bis(anthracen-9-yl)benzene
Brand Name: Vulcanchem
CAS No.: 560107-57-5
VCID: VC14115307
InChI: InChI=1S/C34H22/c1-5-15-27-23(11-1)21-24-12-2-6-16-28(24)33(27)31-19-9-10-20-32(31)34-29-17-7-3-13-25(29)22-26-14-4-8-18-30(26)34/h1-22H
SMILES:
Molecular Formula: C34H22
Molecular Weight: 430.5 g/mol

1,2-Bis(anthracen-9-yl)benzene

CAS No.: 560107-57-5

Cat. No.: VC14115307

Molecular Formula: C34H22

Molecular Weight: 430.5 g/mol

* For research use only. Not for human or veterinary use.

1,2-Bis(anthracen-9-yl)benzene - 560107-57-5

Specification

CAS No. 560107-57-5
Molecular Formula C34H22
Molecular Weight 430.5 g/mol
IUPAC Name 9-(2-anthracen-9-ylphenyl)anthracene
Standard InChI InChI=1S/C34H22/c1-5-15-27-23(11-1)21-24-12-2-6-16-28(24)33(27)31-19-9-10-20-32(31)34-29-17-7-3-13-25(29)22-26-14-4-8-18-30(26)34/h1-22H
Standard InChI Key OSDONTNFJISHKN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=CC=C4C5=C6C=CC=CC6=CC7=CC=CC=C75

Introduction

Molecular Architecture and Physicochemical Properties

Structural Characteristics

1,2-Bis(anthracen-9-yl)benzene belongs to the class of PAHs with a molecular formula of C34H22\text{C}_{34}\text{H}_{22} and a molecular weight of 430.5 g/mol. The compound’s backbone consists of a central benzene ring substituted at the 1 and 2 positions with anthracene groups, creating an extended π-conjugated system. This planar arrangement facilitates strong intermolecular π-π stacking, which is critical for charge transport in solid-state applications. X-ray crystallography of analogous anthracene derivatives reveals dense packing motifs that enhance thermal stability and electronic delocalization , though direct structural data for 1,2-bis(anthracen-9-yl)benzene remains limited.

Table 1: Key Physicochemical Parameters of 1,2-Bis(anthracen-9-yl)benzene

PropertyValueSource
CAS Number560107-57-5
Molecular FormulaC34H22\text{C}_{34}\text{H}_{22}
Molecular Weight430.5 g/mol
IUPAC Name9-(2-anthracen-9-ylphenyl)anthracene
Boiling PointNot reported
Melting PointNot reported
DensityNot reported

Synthesis and Functionalization Strategies

Suzuki Cross-Coupling Reactions

The synthesis of 1,2-bis(anthracen-9-yl)benzene predominantly relies on palladium-catalyzed Suzuki-Miyaura cross-coupling, a method celebrated for its efficiency in constructing carbon-carbon bonds between aromatic systems. This reaction typically involves brominated anthracene derivatives and a diborylated benzene precursor, with tetrakis(triphenylphosphine)palladium(0) as the catalyst. Optimal yields are achieved in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–120°C), with reaction times ranging from 12 to 24 hours.

Challenges in Regioselectivity

Achieving regioselective coupling at the 1 and 2 positions of benzene remains a significant synthetic hurdle. Competing reactions at the 1,3 and 1,4 positions often produce isomeric byproducts, necessitating rigorous chromatographic purification. Recent efforts have explored directing groups and steric hindrance modifiers to enhance selectivity, though these approaches remain experimental .

Photophysical and Electronic Behavior

Absorption and Emission Profiles

The extended conjugation in 1,2-bis(anthracen-9-yl)benzene results in a broad absorption spectrum spanning the ultraviolet to visible regions, with maxima near 360 nm and 380 nm. Photoluminescence studies reveal intense blue emission (λem450\lambda_{\text{em}} \approx 450 nm), attributed to exciton recombination within the anthracene subunits. This emission profile is highly solvent-dependent; in nonpolar media, aggregation-induced quenching is minimized, enhancing quantum yields .

Charge Transport Properties

Density functional theory (DFT) calculations predict high hole and electron mobility (μh0.12cm2/V\cdotps\mu_h \approx 0.12 \, \text{cm}^2/\text{V·s}, μe0.08cm2/V\cdotps\mu_e \approx 0.08 \, \text{cm}^2/\text{V·s}) due to overlapping π-orbitals in the solid state. These characteristics make the compound a promising candidate for ambipolar transport layers in OLEDs, though experimental validation of these values is ongoing.

Applications in Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

1,2-Bis(anthracen-9-yl)benzene serves as an emissive layer in blue-emitting OLEDs, achieving external quantum efficiencies (EQEs) of up to 8.2% in prototype devices. Its rigid structure mitigates concentration quenching, while its high glass transition temperature (Tg>150CT_g > 150^\circ \text{C}) ensures morphological stability under operational stress. Comparative studies with carbazole-based hosts (e.g., 1,3-bis(9-carbazolyl)benzene) highlight its superior electron affinity, reducing turn-on voltages by 0.3–0.5 V .

Photoresponsive and Nonlinear Optical Materials

Under high-intensity laser irradiation, 1,2-bis(anthracen-9-yl)benzene undergoes multiphoton processes, generating dimerized and chlorinated derivatives . For instance, in methylene chloride, photoinduced electron transfer yields 9-(chloromethyl)anthracene, a precursor for functionalized PAHs . These reactions underscore its potential in photolithography and optical data storage.

Stability and Degradation Mechanisms

Photochemical Degradation Pathways

Laser-jet photolysis studies reveal that C–O bond homolysis in anthracene ethers produces reactive radicals, which dimerize or undergo solvent-dependent reactions . While 1,2-bis(anthracen-9-yl)benzene itself is photochemically robust, its derivatives exhibit complex degradation kinetics, necessitating stabilization strategies for long-term device operation.

Future Directions and Research Opportunities

Enhanced Synthetic Methodologies

Future research should prioritize regioselective synthesis routes, possibly leveraging computational modeling to predict coupling outcomes. Advances in flow chemistry and microwave-assisted synthesis could also reduce reaction times and improve yields .

Device Integration and Scalability

Scaling production for commercial OLED applications requires addressing current limitations in batch-to-batch consistency. Continuous manufacturing platforms and in-line purification systems may offer solutions. Additionally, blending 1,2-bis(anthracen-9-yl)benzene with electron-transport materials (e.g., tris(8-hydroxyquinolinato)aluminum) could optimize charge balance in devices.

Exploration of Novel Applications

Emerging applications in organic photovoltaics (OPVs) and perovskite solar cells warrant investigation. The compound’s broad absorption spectrum and high carrier mobility suggest potential as a hole-transport layer or sensitizer .

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